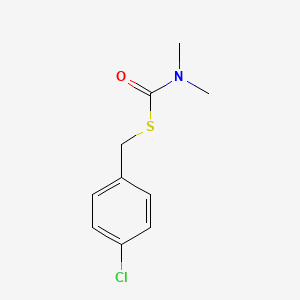
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate is a chemical compound known for its application as a herbicide. It is used primarily in agricultural settings to control the growth of weeds in crops such as rice, wheat, corn, and soybean . This compound belongs to the thiocarbamate class of herbicides, which are known for their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants .
Preparation Methods
The synthesis of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylthiocarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are its active metabolites.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Hydrolysis: Under certain conditions, it can hydrolyze to form 4-chlorobenzyl alcohol and N,N-dimethylthiocarbamate.
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Scientific Research Applications
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate involves the inhibition of very-long-chain fatty acid elongase (VLCFAE) activity in plants . This inhibition disrupts the biosynthesis of very-long-chain fatty acids, which are essential components of cell membranes. The compound’s active forms, sulfoxide and sulfone, are particularly effective in inhibiting VLCFAE activity .
Comparison with Similar Compounds
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate can be compared with other thiocarbamate herbicides such as:
These comparisons highlight the unique properties of this compound, such as its specific inhibitory effects on VLCFAE and its application in a wide range of crops .
Properties
CAS No. |
33688-98-1 |
|---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
PXXCNDKRWHJYKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


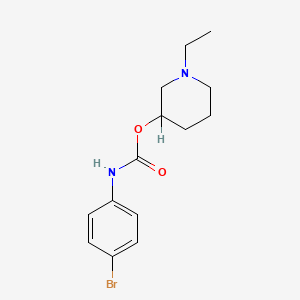

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)

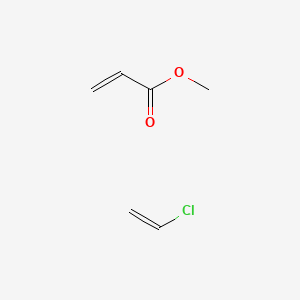
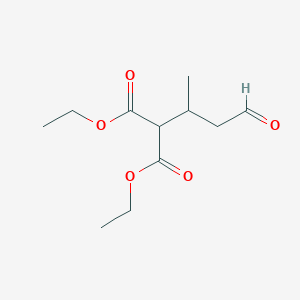
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
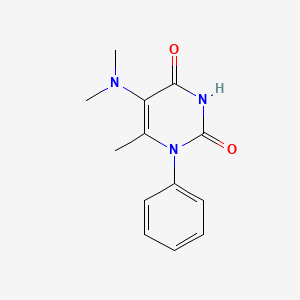



![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)

